2-benzoyl-N-(3,4-diethoxyphenyl)benzamide
Overview
Description
2-benzoyl-N-(3,4-diethoxyphenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of benzoyl and diethoxyphenyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-(3,4-diethoxyphenyl)benzamide typically involves the reaction of 3,4-diethoxyaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,4-diethoxyaniline attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-(3,4-diethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-benzoyl-N-(3,4-diethoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers, coatings, and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Research: It can be employed in studies investigating its biological activity, mechanism of action, and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-benzoyl-N-(3,4-diethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide
- 2-benzoyl-N-(3,4-dimethoxyphenyl)ethylbenzamide
- 2-benzoyl-N-(3,4-dimethoxyphenyl)ethylbenzamide
Uniqueness
2-benzoyl-N-(3,4-diethoxyphenyl)benzamide is unique due to the presence of diethoxy groups, which can influence its chemical reactivity, solubility, and biological activity. Compared to similar compounds with dimethoxy groups, the diethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-benzoyl-N-(3,4-diethoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-3-28-21-15-14-18(16-22(21)29-4-2)25-24(27)20-13-9-8-12-19(20)23(26)17-10-6-5-7-11-17/h5-16H,3-4H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLAXGWOLAPNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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